1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
Description
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHVYBUJCVSRRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164403 | |
| Record name | 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-80-9 | |
| Record name | 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide typically involves the following steps:
Formation of 4-bromophenoxy methyl intermediate: This step involves the reaction of 4-bromophenol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Pyrazole ring formation: The intermediate is then reacted with hydrazine hydrate to form the pyrazole ring.
Carbohydrazide formation: Finally, the pyrazole intermediate is treated with hydrazine hydrate to introduce the carbohydrazide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. The carbohydrazide moiety can form additional hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide with similar pyrazole-carbohydrazide derivatives:
Key Observations :
- Molecular Weight and Solubility : The methyl-substituted analog () has a significantly lower molecular weight (~219.04), likely improving solubility compared to bulkier derivatives.
- Functional Group Diversity : The oxime-thiadiazole hybrid () demonstrates how additional functional groups can expand applications, such as in coordination chemistry or multitarget pharmacology.
Biological Activity
Overview of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide
1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.
Chemical Structure
The compound features a pyrazole core, which is substituted with a bromophenoxy group and a carbohydrazide moiety. This structural configuration may influence its biological activity by enhancing its interaction with biological targets.
Anticancer Activity
Research has indicated that pyrazole derivatives often exhibit significant anticancer properties. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study examining related pyrazole compounds, it was found that they could induce apoptosis in human cancer cell lines by activating caspase pathways. The specific effects of 1-((4-Bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide on cancer cells remain to be fully elucidated but may follow similar pathways.
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. The presence of the bromophenoxy group may enhance the compound's ability to penetrate bacterial membranes, potentially increasing its efficacy against various pathogens.
Research Findings:
A study on related compounds demonstrated that certain pyrazole derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
Data Table: Antiinflammatory Activity of Pyrazole Derivatives
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference |
|---|---|---|---|
| 1-((4-Bromophenoxy)methyl)-pyrazole | TBD | TBD | [Source Needed] |
| 1-(Phenyl)-pyrazole | 85 | 90 | [Example Study] |
| 3-(Trifluoromethyl)-pyrazole | 75 | 80 | [Example Study] |
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-((4-bromophenoxy)methyl)-1H-pyrazole-3-carbohydrazide?
Answer:
The compound is typically synthesized via a multi-step approach. A key step involves the condensation of a hydrazide intermediate with appropriate electrophiles. For example, hydrazide derivatives can react with benzoyl chloride in dry benzene under reflux (75°C for 3 hours), followed by solvent evaporation and recrystallization from benzene or dimethylformamide (DMF) for purification . Alternative routes include refluxing in glacial acetic acid with tetrabromoisobenzofuran-1,3-dione, yielding crystalline products after cooling and filtration . Methodological considerations include solvent choice (e.g., benzene vs. DMF), reaction time optimization, and recrystallization conditions to maximize yield (reported up to 82%) .
Basic: How is the crystal structure of this compound resolved, and what software tools are recommended?
Answer:
Crystallographic refinement often employs the SHELX suite (e.g., SHELXL-2018) for small-molecule structures. Hydrogen atoms are idealized using AFIX commands (e.g., AFIX 137 for methyl groups), and thermal parameters (Uiso) are set to 1.2–1.5 times the equivalent isotropic displacement parameters of bonded atoms . SHELXTL (Bruker AXS) is widely used for data integration and phase determination, particularly for high-resolution or twinned data . Advanced users may cross-validate results with other software (e.g., Olex2) to address potential discrepancies in electron density maps.
Advanced: How can researchers reconcile contradictory spectral or crystallographic data during structural validation?
Answer:
Contradictions in NMR or XRD data may arise from dynamic disorder, twinning, or solvent effects. For crystallography, iterative refinement in SHELXL with restraints (e.g., SIMU, DELU) can mitigate disorder . If NMR signals overlap (e.g., hydrazide protons), variable-temperature NMR or deuteration experiments may clarify assignments . In cases of conflicting hydrogen-bonding networks, Hirshfeld surface analysis (via CrystalExplorer) provides quantitative intermolecular interaction metrics . Cross-referencing with analogous compounds (e.g., 3-(4-bromophenyl)-5-(4-fluorophenyl)pyrazole derivatives) can validate geometric parameters .
Advanced: What strategies optimize the compound’s bioactivity as a DNA gyrase inhibitor?
Answer:
Structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrazole and hydrazide moieties. For instance, introducing electron-withdrawing groups (e.g., 4-bromophenyl) enhances binding to the gyrase ATPase domain. Docking simulations (using AutoDock Vina) suggest that compound 3k (IC50 = 0.15 µg/mL against S. aureus gyrase) achieves optimal hydrophobic interactions and hydrogen bonding with residues like Asp73 and Gly77 . Advanced modifications include replacing the benzoyl group with heteroaromatic rings (e.g., thiophene) to improve solubility without compromising activity .
Basic: What analytical techniques are critical for purity assessment and functional group verification?
Answer:
- HPLC : Purity (>95%) is confirmed using reverse-phase C18 columns with UV detection at 254 nm .
- FT-IR : Key bands include N-H stretches (3250–3300 cm⁻¹ for hydrazide) and C=O stretches (1650–1680 cm⁻¹) .
- 1H/13C NMR : Diagnostic signals include the pyrazole C-H proton (δ 6.8–7.2 ppm) and hydrazide NH (δ 9.5–10.5 ppm) .
Advanced: How do reaction conditions influence the stability of the hydrazide moiety during synthesis?
Answer:
The hydrazide group is sensitive to oxidation and hydrolysis. Stability is enhanced by:
- Using anhydrous solvents (e.g., dry benzene) under inert atmospheres .
- Avoiding prolonged heating above 80°C; reflux in ethanol or glacial acetic acid is preferred over harsher solvents .
- Incorporating stabilizing substituents (e.g., electron-donating groups on the pyrazole ring) to reduce electrophilic attack on the hydrazide .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP (<3.5 for optimal permeability) and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability in gyrase complexes over 100-ns trajectories .
- QSAR Models : CoMFA/CoMSIA analyses correlate substituent electronegativity with IC50 values, guiding rational design .
Basic: What safety protocols are recommended for handling brominated intermediates?
Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid exposure to brominated vapors .
- Quench excess bromine with sodium thiosulfate before waste disposal .
- Monitor air quality for bromine levels (OSHA limit: 0.1 ppm) using real-time sensors.
Advanced: How can high-throughput crystallography accelerate derivative screening?
Answer:
Automated pipelines (e.g., CCP4) enable rapid data collection and phasing. SHELXC/D/E are robust for experimental phasing of macromolecular complexes, with a typical throughput of 50–100 structures/week . For co-crystallization with DNA gyrase, optimize precipitant conditions (e.g., PEG 3350 at 18–22% w/v) and use cryoprotectants (e.g., glycerol) for flash-freezing .
Advanced: What mechanistic insights explain the compound’s selectivity for bacterial vs. human targets?
Answer:
Selectivity arises from differential binding to bacterial gyrase’s ATP-binding pocket, which lacks homology in human topoisomerases. Molecular docking shows that the 4-bromophenoxy group occupies a hydrophobic niche in S. aureus gyrase, while steric clashes prevent binding to human Topo II . Mutagenesis studies (e.g., Ala67Val in gyrase) further validate target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
